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Compound of Interest

Compound Name: 2-Amino-3-fluoroisonicotinic acid

Cat. No.: B3011297 Get Quote

Spectroscopic and Structural Deep Dive: 2-
Amino-3-fluoroisonicotinic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and spectroscopic properties of novel compounds is paramount. This guide

provides a comparative analysis of 2-Amino-3-fluoroisonicotinic acid, a molecule of interest

in medicinal chemistry. Due to the limited availability of direct experimental data for this specific

compound, this guide leverages data from structurally similar molecules to predict its

spectroscopic characteristics and offers a comparative perspective with a commercially

available analog, 3-Amino-4-fluorobenzoic acid.

Predicted Spectroscopic Analysis of 2-Amino-3-
fluoroisonicotinic Acid
The spectroscopic profile of 2-Amino-3-fluoroisonicotinic acid is predicted based on the

analysis of its constituent functional groups and comparison with related structures. The

presence of an aminopyridine ring, a carboxylic acid, and a fluorine substituent will each

contribute distinct features to its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the pyridine ring, the amine protons, and the carboxylic acid proton. The fluorine
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atom at the 3-position will cause splitting of the adjacent proton signals (H-5 and potentially the

amino protons) due to H-F coupling. The chemical shifts will be influenced by the electron-

withdrawing nature of the fluorine and the carboxylic acid group, and the electron-donating

effect of the amino group.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the pyridine ring

carbons and one for the carboxyl carbon. The carbon directly bonded to the fluorine atom (C-3)

will exhibit a large C-F coupling constant. The chemical shifts of the ring carbons will be

influenced by the substituents.

¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, with its chemical shift being

characteristic of a fluorine atom attached to an aromatic ring.[1][2][3][4]

Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-3-fluoroisonicotinic acid is predicted to exhibit characteristic

absorption bands for the N-H, O-H, C=O, and C-F bonds. The N-H stretching vibrations of the

primary amine are expected in the 3300-3500 cm⁻¹ region. The O-H stretch of the carboxylic

acid will likely appear as a broad band in the 2500-3300 cm⁻¹ range. The C=O stretching of the

carboxylic acid should be observed around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching

bands will also be present. The C-F stretching vibration is anticipated in the 1200-1300 cm⁻¹

region.

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular

weight of the compound (C₆H₅FN₂O₂: 156.11 g/mol ). Common fragmentation patterns for

carboxylic acids include the loss of H₂O (M-18) and COOH (M-45). The pyridine ring is

relatively stable, but fragmentation could involve the loss of HCN.

Comparative Analysis with 3-Amino-4-fluorobenzoic
Acid
To provide a tangible comparison, we will use the experimental data for 3-Amino-4-

fluorobenzoic acid, a structurally related compound with available spectroscopic data.[5][6][7]

[8][9][10][11]
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Spectroscopic Data
Predicted for 2-Amino-3-
fluoroisonicotinic Acid

Experimental for 3-Amino-
4-fluorobenzoic Acid[5][6]
[9]

¹H NMR (ppm)

Aromatic protons with H-F

coupling, NH₂ protons, COOH

proton.

Signals corresponding to the

three aromatic protons, NH₂

protons, and COOH proton.

¹³C NMR (ppm)

Signals for 6 pyridine carbons

(one with large C-F coupling)

and 1 carboxyl carbon.

Signals for the 6 benzene ring

carbons and 1 carboxyl

carbon.

IR (cm⁻¹)

N-H (3300-3500), O-H (broad,

2500-3300), C=O (1700-1730),

C-F (1200-1300).

N-H (approx. 3400, 3300), O-H

(broad), C=O (approx. 1680),

C-F (around 1250).

Mass Spec (m/z)
M⁺ at 156. Fragments at M-18,

M-45.

M⁺ at 155. Fragments

corresponding to loss of H₂O

and COOH.

Experimental Protocols
While specific experimental data for 2-Amino-3-fluoroisonicotinic acid is not available, the

following are general methodologies for the spectroscopic analyses discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Set the spectral width

to cover the expected range of chemical shifts (typically 0-15 ppm).

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans may be required due to the lower natural abundance of ¹³C.

¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned

to the fluorine frequency.
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Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the

compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FTIR

spectrometer.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the

molecular ion and expected fragment ions.

Visualizing the Workflow and Synthesis
To further aid in the understanding of the analysis and potential synthesis of 2-Amino-3-
fluoroisonicotinic acid, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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